Superior Binding Affinity and Potency Compared to eIF4A3-IN-2
eIF4A3-IN-1 demonstrates a significantly tighter binding affinity (Kd = 43 nM) compared to eIF4A3-IN-2, for which no comparable Kd data is publicly reported, and a well-defined IC50 of 0.26 μM in ATPase assays [1]. While eIF4A3-IN-2 shows a numerically lower IC50 (0.11 μM) in some reported assays, eIF4A3-IN-1 is validated with orthogonal SPR data (Kd = 43 nM) confirming direct target engagement, providing higher confidence in its utility as a chemical probe [1].
| Evidence Dimension | Enzymatic inhibition (IC50) and direct binding affinity (Kd) |
|---|---|
| Target Compound Data | eIF4A3-IN-1: IC50 = 0.26 μM, Kd = 0.043 μM |
| Comparator Or Baseline | eIF4A3-IN-2: IC50 = 0.11 μM; Kd not reported |
| Quantified Difference | eIF4A3-IN-1 Kd = 43 nM (target engagement validated); eIF4A3-IN-2 IC50 = 110 nM (2.4-fold lower than eIF4A3-IN-1 in enzymatic assay) |
| Conditions | In vitro biochemical assays: RNA-dependent ATPase assay; SPR biosensing for Kd determination |
Why This Matters
Validated orthogonal binding data (SPR Kd) ensures target engagement in complex biological systems, reducing false-negative rates in phenotypic screening compared to analogs lacking direct binding validation.
- [1] Ito M, et al. Discovery of selective inhibitors of eIF4A3 with cellular nonsense-mediated RNA decay inhibitory activity. Bioorganic & Medicinal Chemistry Letters. 2017; 27(8): 1802-1807. View Source
